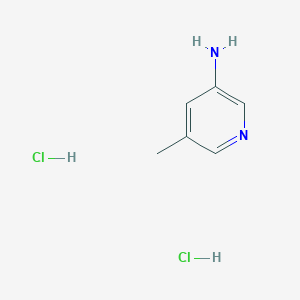

5-Methylpyridin-3-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.2ClH/c1-5-2-6(7)4-8-3-5;;/h2-4H,7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSPBIMVMRUBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 5-Methylpyridin-3-amine Dihydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1187932-24-6

Introduction

5-Methylpyridin-3-amine dihydrochloride is a pivotal chemical intermediate, valued for its role in the synthesis of a diverse array of complex molecules, particularly in the realms of pharmaceutical and agrochemical development. This guide, intended for the discerning researcher and development professional, provides a comprehensive overview of its chemical identity, synthesis, physical and chemical properties, safe handling protocols, and its significant applications as a versatile building block in medicinal chemistry. The dihydrochloride salt form enhances the compound's stability and solubility, rendering it a more manageable reagent in various synthetic applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. This data provides the necessary foundation for reaction planning, purification, and formulation.

| Property | Value | Source |

| CAS Number | 1187932-24-6 | PubChem[1] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | PubChem[1] |

| Molecular Weight | 181.06 g/mol | PubChem[1] |

| IUPAC Name | 5-methylpyridin-3-amine;dihydrochloride | PubChem[1] |

| Synonyms | 5-METHYL-PYRIDIN-3-YLAMINE DIHYDROCHLORIDE, 5-methylpyridin-3-amine;dihydrochloride | PubChem[1] |

| Appearance | Off-white to yellow or brown crystalline powder (for the free base) | Chem-Impex[2] |

| Solubility | Soluble in water | Chem-Impex[3] |

Synthesis and Mechanistic Insights

The synthesis of 5-Methylpyridin-3-amine typically proceeds through a two-step sequence starting from the readily available 3-picoline (3-methylpyridine). This process involves an electrophilic nitration followed by a reduction of the resulting nitro group. The final step involves the formation of the dihydrochloride salt.

Synthetic Workflow Overview

Caption: General scheme for the use of 5-Methylpyridin-3-amine in kinase inhibitor synthesis.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the positions of the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbon atoms of the pyridine ring and the methyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the free base, 3-amino-5-methylpyridine.

A detailed spectroscopic analysis of the synthesized compound is crucial to confirm its structure and purity before its use in further synthetic steps. The spectroscopic features of aminopyridines are well-documented and can be used for comparison. [4]

Safe Handling and Storage

As with all pyridine derivatives, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. [5][6]* Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. [1]

Conclusion

This compound is a fundamentally important building block in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an invaluable tool for the development of novel pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working with this compound.

References

- Current time information in Winnipeg, CA. Google.

-

This compound | C6H10Cl2N2 | CID 53408309. PubChem. Retrieved from [Link]

-

Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Retrieved from [Link]

-

CHEMICAL PRODUCT AND COMPANY IDENTIFICATION MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. Retrieved from [Link]

-

Material Safety Data Sheet - 9-Aminoacridine hydrochloride monohydrate, 98%. Cole-Parmer. Retrieved from [Link]

-

Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. ResearchGate. Retrieved from [Link]

-

3-Methylpyridine. Wikipedia. Retrieved from [Link]

-

3-Amino-5-methylpyridine | C6H8N2 | CID 2762894. PubChem. Retrieved from [Link]

-

Synthesis of Dihydroisoquinoline and Dihydropyridine Derivatives via Asymmetric Dearomative Three-Component Reaction. CCS Chemistry. Retrieved from [Link]

-

1603-41-4 CAS | 2-AMINO-5-METHYLPYRIDINE | Amines & Amine Salts | Article No. 01048. Loba Chemie. Retrieved from [Link]

-

Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. Retrieved from [Link]

-

3-amino-5-methylpyridine (C6H8N2). PubChemLite. Retrieved from [Link]

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

-

c5sc02983j1.pdf. The Royal Society of Chemistry. Retrieved from [Link]

-

(12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). World Intellectual Property Organization. Retrieved from [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

- WO2003092595A3 - Tyrosine kinase inhibitors. Google Patents.

- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). Google Patents.

- US8772480B2 - Inhibitors of PI3 kinase and/or mTOR. Google Patents.

-

5-Amino-2-methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

- EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

Sources

An In-depth Technical Guide to 5-Methylpyridin-3-amine Dihydrochloride: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methylpyridin-3-amine dihydrochloride, a key chemical intermediate. We will delve into its molecular structure, physicochemical properties, synthesis, and critical applications in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction: A Versatile Pyridine Derivative

This compound is the salt form of the parent compound 3-Amino-5-methylpyridine (also known as 5-amino-3-picoline).[1][2] The dihydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it a more convenient and frequently used reagent in various synthetic applications.[3] Its strategic placement of an amino and a methyl group on the pyridine ring makes it a valuable building block for creating more complex molecules with desired biological activities.[1][] Consequently, it serves as a crucial intermediate in the synthesis of a range of pharmaceuticals and agrochemicals.[1][3][5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure. The presence of a pyridine ring, an amino group, a methyl group, and its formation as a dihydrochloride salt all contribute to its unique chemical properties and reactivity.

Key Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 5-methylpyridin-3-amine;dihydrochloride | [6] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | [6] |

| Molecular Weight | 181.06 g/mol | [6] |

| Parent Compound CAS Number | 3430-19-1 (for 3-Amino-5-methylpyridine) | [2] |

| Appearance | Off-white to yellow or brown crystalline powder | [1] |

| Solubility | Soluble in water | [3] |

Structural Representation

The core of the molecule is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. A methyl group (-CH₃) is attached at the 5-position, and an amino group (-NH₂) is at the 3-position. In the dihydrochloride salt, two molecules of hydrogen chloride (HCl) have reacted with the basic nitrogen atoms of the pyridine ring and the amino group.

Synthesis and Reactivity

General Synthetic Approach

The synthesis of 3-Amino-5-methylpyridine, the parent compound, can be achieved through a multi-step process. A common method involves the condensation and subsequent decarboxylation of diethyl malonate, followed by a reduction reaction.[7] The resulting 3-Amino-5-methylpyridine can then be treated with hydrochloric acid to yield the dihydrochloride salt.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | C6H10Cl2N2 | CID 53408309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]

Foreword: The Strategic Importance of Substituted Pyridines

An In-Depth Technical Guide to the Synthesis of 5-Methylpyridin-3-amine Dihydrochloride

In the landscape of modern chemical synthesis, pyridines represent a cornerstone of heterocyclic chemistry. Their prevalence in pharmaceuticals, agrochemicals, and materials science is a testament to their versatile reactivity and unique electronic properties. Among these, 5-Methylpyridin-3-amine, also known as 3-amino-5-picoline, stands out as a particularly valuable building block.[1][2] Its structure is a key feature in various bioactive molecules, making the development of robust and efficient synthetic routes to this compound—and its stable dihydrochloride salt—a critical endeavor for researchers and process chemists alike.[1][3] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, grounded in mechanistic principles and practical, field-proven insights.

Chapter 1: Retrosynthetic Analysis and Strategic Overview

A successful synthesis begins with a logical deconstruction of the target molecule. For this compound, the most apparent disconnection is the final salt formation from its free base, 5-Methylpyridin-3-amine. The core challenge lies in the regioselective introduction of the amino group at the C3 position of the 5-methylpyridine scaffold. Three principal strategies emerge from this analysis:

-

Direct Reduction: The most straightforward approach involves the reduction of a corresponding nitro-substituted precursor, 3-nitro-5-methylpyridine. This strategy leverages the well-established chemistry of nitroarene reduction.

-

Carbon-Nitrogen Bond Formation via Rearrangement: Classic name reactions that construct C-N bonds by removing a carbonyl group offer powerful alternatives. The Hofmann and Curtius rearrangements, starting from derivatives of 5-methylnicotinic acid, are prime candidates.

-

Amination of a Pre-functionalized Ring: Direct amination of a pyridine ring bearing a suitable leaving group at the C3 position, such as a halogen, represents another possibility, often employing metal catalysis.

The following diagram outlines these strategic disconnections, providing a logical map for the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of this compound.

Chapter 2: The Preeminent Pathway: Reduction of 3-Nitro-5-methylpyridine

The reduction of an aromatic nitro group is one of the most reliable and widely used methods for the preparation of anilines, and this holds true for their heterocyclic analogues.[4] This pathway is often favored in industrial settings due to its high efficiency and the relative accessibility of the starting materials.

Synthesis of the 3-Nitro-5-methylpyridine Precursor

The key intermediate, 3-nitro-5-methylpyridine, can be synthesized from 3-nitro-5-chloropyridine via a condensation reaction with diethyl malonate, followed by decarboxylation.[5] This sequence effectively replaces the chlorine atom with a methyl group, providing the required carbon skeleton.

The Reduction Step: A Comparative Analysis

The conversion of the nitro group to a primary amine is the critical transformation. Several methods are available, each with distinct advantages and operational considerations. The choice of reagent is dictated by factors such as functional group tolerance, cost, scale, and safety.[6][7]

| Reduction Method | Reagents | Typical Yield | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | >90% | High yield, clean reaction, catalyst can be recycled.[7] | Requires specialized high-pressure equipment, potential for dehalogenation if other halides are present.[7] |

| Metal-Acid Reduction | Fe/AcOH or Zn/AcOH | 70-90% | Inexpensive reagents, tolerant of many functional groups.[7][8] | Stoichiometric amounts of metal required, leading to significant waste streams; can be exothermic. |

| Transfer Hydrogenation | Hydrazine hydrate, Ammonium formate | 80-95% | Avoids the use of high-pressure H₂ gas, good for lab scale. | Hydrazine is highly toxic. |

| Sulfide Reduction | Na₂S or (NH₄)₂S | Variable | Can selectively reduce one nitro group in a dinitro compound.[7] | Often requires harsh conditions, can produce sulfur-containing byproducts. |

Detailed Experimental Protocol: Reduction via Catalytic Hydrogenation

This protocol describes the reduction of 3-nitro-5-methylpyridine using palladium on carbon (Pd/C) as the catalyst. This method is chosen for its high efficiency and clean product profile.[5]

Step 1: Catalyst Suspension

-

In a high-pressure hydrogenation vessel, add 3-nitro-5-methylpyridine (1.0 eq).

-

Add a suitable solvent, such as methanol or ethanol, to dissolve the substrate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%). The catalyst should be handled in a moist state to prevent ignition.

Step 2: Hydrogenation

-

Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

-

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like TLC or GC-MS.

Step 3: Work-up and Isolation

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet and disposed of properly.

-

Concentrate the filtrate under reduced pressure to yield the crude 5-Methylpyridin-3-amine as an oil or solid.[5]

The following workflow diagram visualizes this experimental process.

Caption: Workflow for the catalytic hydrogenation of 3-nitro-5-methylpyridine.

Chapter 3: Alternative Pathways via Rearrangement Reactions

While nitro group reduction is highly effective, rearrangement reactions provide fundamentally different and powerful synthetic routes starting from carboxylic acid derivatives. These methods are particularly useful when the corresponding nitro-compound is inaccessible or when exploring diverse synthetic strategies.

The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[9][10] For this synthesis, the starting material would be 5-methylnicotinamide. The reaction proceeds via an isocyanate intermediate, which is hydrolyzed in situ to the amine.[10][11]

Causality of Reagents:

-

Bromine (or NaOBr): Acts as an oxidant to form an N-bromoamide intermediate.

-

Strong Base (NaOH): Deprotonates the N-bromoamide, creating an anion that spontaneously rearranges, expelling the bromide ion and forming the isocyanate. The base also facilitates the final hydrolysis of the isocyanate.[9]

Detailed Experimental Protocol:

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq) to a chilled aqueous solution of sodium hydroxide (e.g., 10-15%).

-

Dissolve 5-methylnicotinamide (1.0 eq) in water or a suitable co-solvent and cool the solution in an ice bath.

-

Slowly add the cold sodium hypobromite solution to the amide solution, maintaining a low temperature (0-5 °C).

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat (e.g., 70-80 °C) until the evolution of CO₂ ceases.

-

Cool the mixture and extract the product, 5-Methylpyridin-3-amine, with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic extracts, filter, and concentrate under reduced pressure to isolate the product.

The Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate but starts from an acyl azide.[12][13] This method decouples the formation of the reactive intermediate from the harsh basic conditions of the Hofmann rearrangement.[14] The acyl azide is typically prepared from the corresponding carboxylic acid (5-methylnicotinic acid).

Causality of Reagents:

-

Acyl Azide Formation: 5-methylnicotinic acid is first converted to an activated derivative (like an acyl chloride using SOCl₂) and then reacted with an azide source (e.g., sodium azide) to form 5-methylnicotinoyl azide.

-

Thermal Decomposition: Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (a thermodynamically highly favorable process) to form the isocyanate.[13][14]

-

Trapping the Isocyanate: The isocyanate can be hydrolyzed with aqueous acid or base to yield the amine.

Detailed Experimental Protocol:

-

Acyl Azide Synthesis: Convert 5-methylnicotinic acid (1.0 eq) to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. After removing the excess reagent, dissolve the crude acyl chloride in a non-protic solvent (e.g., acetone or THF) and treat it with a solution of sodium azide (NaN₃, ~1.2 eq) in water, keeping the temperature low.

-

Rearrangement and Hydrolysis: Carefully extract the acyl azide into a solvent like toluene. Heat this solution to reflux. The rearrangement will occur with the evolution of N₂ gas. After the rearrangement is complete, add dilute aqueous acid (e.g., HCl) and continue heating to hydrolyze the isocyanate to the amine.

-

Isolation: Cool the reaction, neutralize with a base, and extract the aqueous layer with an organic solvent to isolate the 5-Methylpyridin-3-amine.

The diagram below illustrates the key mechanistic steps of both rearrangements.

Caption: Comparison of Hofmann and Curtius rearrangement pathways.

Chapter 4: Final Step - Dihydrochloride Salt Formation

For handling, storage, and application in aqueous media, converting the free base 5-Methylpyridin-3-amine to its dihydrochloride salt is standard practice. The salt form generally exhibits higher stability, is less odorous, and has improved solubility in polar solvents.[3]

Rationale: The pyridine ring nitrogen (pKa ~5-6) and the exocyclic amino group (pKa ~3-4) are both basic. In the presence of a strong acid like hydrochloric acid, both nitrogen atoms can be protonated, forming a stable dihydrochloride salt.[15]

Detailed Experimental Protocol:

-

Dissolve the crude or purified 5-Methylpyridin-3-amine free base (1.0 eq) in a suitable solvent, such as isopropanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (2.0 - 2.2 eq) in a compatible solvent (e.g., HCl in isopropanol, HCl in diethyl ether, or concentrated aqueous HCl if the product is not water-soluble).

-

The dihydrochloride salt will typically precipitate out of the solution.

-

Stir the resulting slurry for a period (e.g., 30-60 minutes) to ensure complete precipitation.

-

Collect the solid product by filtration, wash it with a small amount of the cold solvent, and dry it under vacuum to obtain the final this compound.

Conclusion

The synthesis of this compound can be approached through several reliable pathways. The reduction of 3-nitro-5-methylpyridine stands out as the most direct and industrially scalable method, with catalytic hydrogenation offering the cleanest and highest-yielding transformation. For laboratory-scale synthesis or when exploring alternative chemical space, the Hofmann and Curtius rearrangements provide powerful, mechanistically distinct routes from carboxylic acid derivatives. The final, straightforward conversion to the dihydrochloride salt yields a stable, easy-to-handle product, poised for its role as a critical intermediate in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]

-

Hofmann rearrangement. Wikipedia. [Link]

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

-

Curtius Rearrangement. Wikipedia. [Link]

-

Curtius Rearrangement. Chemistry Steps. [Link]

-

HOFMANN REARRANGEMENT. PHARMD GURU. [Link]

-

Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

-

The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

This compound. PubChem. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

-

Nitro Reduction - Common Conditions. organic-chemistry.org. [Link]

-

Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]

-

3-Amino-5-methylpyridine. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 8. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. pharmdguru.com [pharmdguru.com]

- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 14. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. This compound | C6H10Cl2N2 | CID 53408309 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 5-Methylpyridin-3-amine Dihydrochloride: A Methodological and Predictive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylpyridin-3-amine dihydrochloride is a pyridine derivative of significant interest in pharmaceutical and chemical synthesis. As a dihydrochloride salt, its physicochemical properties, particularly solubility, are critical for its application in drug discovery, process chemistry, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. In the absence of extensive published quantitative data, this document establishes a scientifically grounded, predicted solubility profile based on its molecular structure. Furthermore, it delivers detailed, field-proven experimental protocols for determining thermodynamic solubility, offering researchers a robust framework for empirical validation. The guide includes methodologies for analytical quantification and discusses key factors influencing solubility, ensuring a thorough understanding for its practical application.

Introduction to this compound

This compound is the salt form of the parent compound 3-Amino-5-methylpyridine (also known as 5-amino-3-picoline). The parent compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The formation of a dihydrochloride salt significantly alters the molecule's physicochemical properties, most notably its solubility and handling characteristics.

Molecular Structure and Physicochemical Properties:

-

Molecular Formula: C₆H₁₀Cl₂N₂[2]

-

Molecular Weight: 181.06 g/mol [2]

-

Structure: The molecule consists of a pyridine ring substituted with a methyl group at the 5-position and an amino group at the 3-position. The dihydrochloride form indicates that both the pyridinic nitrogen and the exocyclic amino group are protonated, forming hydrochloride salts. This dual protonation is key to its high polarity.

The use of this compound as a building block is critical in creating more complex molecules with specific biological activities, making the understanding of its solubility paramount for reaction setup, purification, and formulation.[1]

Predicted Solubility Profile

The solubility of a compound is dictated by its ability to form favorable interactions with solvent molecules. The dihydrochloride salt structure of 5-Methylpyridin-3-amine provides strong indicators for its solubility behavior.

-

Aqueous Solubility: The presence of two hydrochloride moieties renders the molecule highly polar and ionic. It is expected to be readily soluble in water and aqueous buffers. The protonated amine and pyridine groups can form strong ion-dipole interactions and hydrogen bonds with water molecules. While the methyl group and the aromatic ring introduce some hydrophobicity, their influence is likely overshadowed by the ionic nature of the salt.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is anticipated in simple alcohols. These solvents can engage in hydrogen bonding and can effectively solvate the ionic species. Solubility may decrease slightly with increasing alcohol chain length (e.g., in isopropanol or butanol) due to the decreasing polarity of the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to good solubility is expected in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] These solvents have large dipole moments and can effectively solvate the cation, but they are not hydrogen bond donors, which may slightly limit the solubility compared to protic solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): The compound is predicted to be poorly soluble or insoluble in non-polar solvents.[3] The significant energy required to break the crystal lattice of this ionic salt cannot be compensated by the weak van der Waals forces offered by non-polar solvents.

Quantitative Data Summary

While specific experimental data for this compound is not widely published, the following table summarizes the predicted qualitative solubility based on first principles of physical chemistry. This serves as a practical starting point for experimental design.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Highly Soluble | Strong ion-dipole interactions and hydrogen bonding due to the dihydrochloride salt form. |

| Polar Protic | Methanol, Ethanol | Soluble to Highly Soluble | Solvents can solvate ions and participate in hydrogen bonding. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately Soluble | High polarity solvates ions, but lack of hydrogen bond donation may be a limiting factor. |

| Non-Polar | Toluene, Hexanes | Insoluble / Sparingly Soluble | Insufficient solvent polarity to overcome the compound's crystal lattice energy. |

| Chlorinated | Dichloromethane (DCM) | Insoluble / Sparingly Soluble | Although slightly polar, generally insufficient to dissolve highly ionic salts. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive quantitative data, a standardized experimental protocol is essential. The shake-flask method is a globally recognized standard for determining thermodynamic (equilibrium) solubility.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of choice (e.g., Water, PBS pH 7.4, Ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. "Excess" is critical to ensure a saturated solution is formed with undissolved solid remaining.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that solid material remains.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. To separate the saturated solution from the excess solid, withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to prevent temperature changes that could alter solubility. Centrifugation prior to filtration is recommended for fine suspensions.

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear, saturated filtrate with the appropriate mobile phase or solvent used for the analytical method. A precise dilution factor is crucial for accurate back-calculation.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Caption: Workflow for Shake-Flask Solubility Determination

Analytical Quantification Methodology: HPLC-UV

A robust and validated analytical method is required to quantify the concentration of the dissolved compound in the saturated filtrate. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable technique for this purpose.

Principle: The method separates the analyte from any potential impurities on a stationary phase, and a UV detector quantifies the analyte based on its absorbance at a specific wavelength.

Suggested HPLC-UV Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic modifier (e.g., Acetonitrile or Methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: The UV absorbance maximum (λmax) should be determined by scanning a dilute solution of the compound. Pyridine derivatives typically absorb strongly in the 254-270 nm range.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Calibration: A multi-point calibration curve must be prepared using standards of known concentrations to ensure linearity and accuracy of quantification.

Key Factors Influencing Solubility

-

pH: As a dihydrochloride salt of a weak base, the solubility of this compound will be highly pH-dependent. In acidic to neutral pH, the compound will exist in its fully protonated, highly soluble form. As the pH increases towards the pKa values of the amino and pyridine groups, the compound will deprotonate to its less soluble free base form, potentially causing precipitation.

-

Temperature: The dissolution of most solid compounds is an endothermic process; therefore, solubility typically increases with temperature. This relationship should be determined experimentally if the compound is to be used in processes with varying thermal conditions.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium.

Conclusion and Practical Implications

Understanding the solubility of this compound is fundamental for its effective use. This guide establishes that the compound is predicted to be highly soluble in aqueous and polar protic solvents, with moderate solubility in polar aprotic solvents and poor solubility in non-polar media. For drug development professionals, this high aqueous solubility is advantageous for creating parenteral formulations or for use in aqueous reaction media. For process chemists, it informs the choice of solvents for reaction, workup, and crystallization. The provided experimental and analytical protocols offer a clear and reliable pathway for researchers to generate precise quantitative solubility data, enabling scientifically sound decisions in their research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3-Amino-5-methylpyridine. National Center for Biotechnology Information. Available from: [Link]

Sources

A Senior Application Scientist's Technical Guide to 3-Amino-5-methylpyridine

Abstract

This technical guide provides an in-depth examination of 3-Amino-5-methylpyridine (also known as 5-methylpyridin-3-amine), a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document delineates the compound's fundamental physicochemical properties, established synthetic routes, characteristic reactivity, and key applications, with a pronounced focus on its role in pharmaceutical development. The guide integrates practical, field-proven insights, step-by-step experimental protocols, and robust safety information to ensure both innovative application and safe handling. All data and procedural descriptions are substantiated with citations from authoritative sources to uphold the highest standards of scientific integrity.

Introduction: The Strategic Importance of 3-Amino-5-methylpyridine

3-Amino-5-methylpyridine, a substituted pyridine derivative, has emerged as a strategically important intermediate in the synthesis of complex molecular architectures.[1] Its unique electronic and steric profile—a pyridine ring functionalized with a nucleophilic amino group and an electron-donating methyl group—makes it a versatile scaffold.[1] This structure is particularly prevalent in the design of bioactive molecules, where the pyridine core can engage in crucial hydrogen bonding and π-stacking interactions within biological targets, while the amino group serves as a key handle for synthetic elaboration.[1][2] This guide aims to be a comprehensive resource, consolidating critical technical information to empower scientists in leveraging this compound's full potential in research and development endeavors, from agrochemicals to advanced materials and, most notably, drug discovery.[1][2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of 3-Amino-5-methylpyridine are summarized below, providing the essential data required for reaction planning, analytical method development, and quality control.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [4] |

| Molecular Weight | 108.14 g/mol | [4] |

| CAS Number | 3430-19-1 | [4] |

| Appearance | Off-white to yellow or brown crystalline powder | [1] |

| Melting Point | 59-63 °C | |

| IUPAC Name | 5-methylpyridin-3-amine | [4] |

| Synonyms | 3-Amino-5-picoline, 5-Methyl-pyridin-3-ylamine | [1] |

| SMILES | Cc1cncc(N)c1 | |

| InChI Key | JXUWZXFVCBODAN-UHFFFAOYSA-N |

Spectroscopic Fingerprints

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While a comprehensive public database of spectra for this specific molecule is limited, typical chemical shifts and absorption patterns for analogous structures can be inferred.

-

¹H NMR: The proton NMR spectrum of a related compound, 3-(aminomethyl)pyridine, shows aromatic protons in the δ 7.2-8.6 ppm range and aminomethyl protons around δ 3.9 ppm.[5] For 3-Amino-5-methylpyridine, one would expect distinct signals for the three aromatic protons, a singlet for the methyl protons (likely in the δ 2.2-2.5 ppm range), and a broad singlet for the amine protons that may shift depending on solvent and concentration.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic stretches for N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretches from the aromatic ring and methyl group (around 2850-3100 cm⁻¹), and C=C/C=N ring vibrations in the 1500-1600 cm⁻¹ region.[6]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of 108.0687 Da.[4] Predicted adducts include [M+H]⁺ at m/z 109.07603.[7]

Synthesis and Manufacturing Pathways

The synthesis of 3-Amino-5-methylpyridine can be approached through several strategic routes. The choice of pathway often depends on the starting material availability, scalability, and desired purity profile. A common and effective method involves the reduction of a corresponding nitro-substituted pyridine.

Caption: General synthesis scheme for 3-Amino-5-methylpyridine.

Key Synthetic Protocol: Reduction of 3-Nitro-5-methylpyridine

This protocol details a laboratory-scale synthesis via hydrogenation, a method often favored for its clean conversion and high yields.[8]

Rationale: The reduction of an aromatic nitro group is a fundamental and reliable transformation. Catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient. An alternative, particularly for scale-up, is the use of a reducing metal like iron in an acidic medium (e.g., acetic acid), which is cost-effective but may require more rigorous purification.[9]

Step-by-Step Methodology:

-

Reactor Setup: To a hydrogenation vessel, add 3-nitro-5-methylpyridine (1.0 eq).

-

Solvent and Catalyst: Add a suitable solvent, such as methanol or ethanol, to dissolve the starting material. Carefully add 5-10% Pd/C catalyst (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-methylpyridine.

-

Purification: The crude product can be purified by recrystallization or column chromatography to achieve high purity.

Chemical Reactivity and Strategic Transformations

The utility of 3-Amino-5-methylpyridine stems from the distinct reactivity of its functional groups. The amino group is a potent nucleophile and a directing group for electrophilic aromatic substitution, while the pyridine nitrogen can be protonated or alkylated.

Caption: Reactivity map of 3-Amino-5-methylpyridine.

Diazotization and Sandmeyer Reaction

A cornerstone reaction for aminopyridines is their conversion to diazonium salts, which are versatile intermediates for introducing a wide range of substituents.

Rationale: This two-step sequence allows the amino group to be replaced with halides, cyano groups, or other functionalities that are difficult to introduce directly. The process requires careful temperature control as diazonium salts can be unstable.[8]

Step-by-Step Methodology (for Bromination):

-

Salt Formation: Dissolve 3-Amino-5-methylpyridine (1.0 eq) in an aqueous acid solution (e.g., 48% HBr) with cooling in an ice-salt bath to between -10 °C and 0 °C.[8]

-

Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr. Add the cold diazonium salt solution to the copper catalyst solution.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.

-

Work-up: Basify the reaction mixture with a strong base (e.g., NaOH) to pH > 9.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting 3-Bromo-5-methylpyridine by distillation or chromatography.[8]

Applications in Drug Discovery and Development

3-Amino-5-methylpyridine is a valuable building block in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] Its structure is often incorporated to serve as a hinge-binding motif in kinase inhibitors or as a scaffold for developing agents targeting neurological disorders.[2] For instance, derivatives are used to synthesize potent inhibitors of Janus kinase (JAK2), a key target in myeloproliferative neoplasms.[10] Furthermore, its hydrochloride salt is noted for its ease of handling and solubility, making it a preferred intermediate in various pharmaceutical synthesis processes.[2]

Safety, Handling, and Storage

Proper handling of 3-Amino-5-methylpyridine is essential for laboratory safety. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[4]

Hazard Summary

-

GHS Hazard Statements: H302, H315, H318, H335.[4]

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Use in a well-ventilated area or under a chemical fume hood.[11][12]

First Aid Measures

-

If Swallowed: Rinse mouth. Immediately call a poison center or doctor.[12]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water.[11][12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]

Storage Recommendations

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.[12]

Conclusion

3-Amino-5-methylpyridine stands out as a versatile and highly valuable heterocyclic intermediate. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an indispensable tool for chemists, particularly in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview, from fundamental data to practical synthetic protocols and safety considerations, to support and inspire its continued application in creating novel and impactful chemical entities.

References

-

Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved from [Link]

- Liu, R. (2017). Synthesis method of 3-bromo-5-methylpyridine. (CN104844613B).

-

National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylpyridine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-amino-5-methylpyridine (C6H8N2). Retrieved from [Link]

- Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]

- 4. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - 3-amino-5-methylpyridine (C6H8N2) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Role of 5-Methylpyridin-3-amine Dihydrochloride in Medicinal Chemistry

Foreword: The Unassuming Architect in Modern Drug Discovery

In the vast lexicon of chemical reagents available to the medicinal chemist, certain molecules distinguish themselves not by their inherent biological activity, but by their profound utility as foundational scaffolds. 5-Methylpyridin-3-amine, particularly in its stable dihydrochloride salt form, represents one such unassuming yet pivotal architect. Its strategic arrangement of a nucleophilic amine, a bioisosterically valuable pyridine ring, and a modulating methyl group provides a versatile platform for constructing complex molecular entities with tailored pharmacological profiles. This guide aims to move beyond a cursory overview, delving into the causality behind its widespread adoption in drug discovery programs, from its fundamental chemical properties to its application in the synthesis of targeted therapeutics. We will explore not just the "what," but the "why" and "how" this scaffold has become integral to the development of novel kinase inhibitors, central nervous system agents, and other critical classes of pharmaceuticals.

Core Physicochemical and Structural Characteristics

5-Methylpyridin-3-amine dihydrochloride is the salt form of 3-Amino-5-methylpyridine (also known as 3-amino-5-picoline). The dihydrochloride form enhances stability and improves solubility in aqueous media, rendering it more amenable to handling and reaction setup in laboratory settings.[1] Its fundamental structure offers a unique combination of features that are highly desirable in a medicinal chemistry scaffold.

| Property | Value | Source |

| IUPAC Name | 5-methylpyridin-3-amine;dihydrochloride | Derived from[2] |

| Molecular Formula | C₆H₁₀Cl₂N₂ | Derived from[2][3] |

| Molecular Weight | 181.07 g/mol | Derived from[2][3] |

| Appearance | Solid | |

| Melting Point | 59-63 °C (for free base) | |

| SMILES | CC1=CC(=CN=C1)N.Cl.Cl | Derived from[2] |

| InChI Key | JXUWZXFVCBODAN-UHFFFAOYSA-N (for free base) | [2] |

The core utility of this molecule stems from three key structural motifs:

-

The Pyridine Ring: A six-membered aromatic heterocycle that is a common feature in numerous FDA-approved drugs.[4] It often serves as a bioisostere for a benzene ring, offering improved water solubility and the ability to act as a hydrogen bond acceptor through its nitrogen atom.[5][6]

-

The C3-Amino Group: This primary amine is a crucial functional handle. It serves as a potent nucleophile and a key point for derivatization, most commonly through amide bond formation, reductive amination, or participation in nucleophilic aromatic substitution reactions.

-

The C5-Methyl Group: This substituent provides steric bulk and alters the electronic properties of the pyridine ring. It can be strategically utilized to probe binding pockets for favorable van der Waals interactions and to block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.

Synthesis and Chemical Reactivity

While various synthetic routes exist, a common laboratory-scale synthesis of 5-Methylpyridin-3-amine involves a multi-step process starting from readily available precursors. The dihydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Illustrative Synthetic Pathway

A representative synthesis involves the reduction of a corresponding nitro-pyridine precursor.[7]

Caption: General synthetic route to this compound.

Key Reactions in Medicinal Chemistry

The primary amine of the scaffold is the main reactive center, enabling its incorporation into larger, more complex molecules.

Caption: Key reactions utilizing the 5-Methylpyridin-3-amine scaffold.

Application as a Privileged Scaffold in Drug Design

The pyridine ring is considered a "privileged scaffold," a molecular framework that can provide ligands for diverse biological targets.[8] 5-Methylpyridin-3-amine capitalizes on this, serving as a cornerstone in the design of targeted therapies, most notably in oncology.

Kinase Inhibitors: A Cornerstone Application

Kinase deregulation is a hallmark of many cancers, making kinase inhibitors a major focus of drug discovery. The 5-Methylpyridin-3-amine scaffold is frequently employed in this space.

-

PIM Kinase Inhibitors: Pan-PIM kinase inhibitors are being investigated for hematological malignancies.[9] Medicinal chemistry efforts have utilized aminopyridine cores to develop potent and selective inhibitors. For example, the clinical candidate PIM447 was developed from an aminopiperidyl series, highlighting the utility of substituted amine scaffolds in targeting the PIM kinase family.[9]

-

CHK1 Kinase Inhibitors: Checkpoint kinase 1 (CHK1) is a critical regulator of the DNA damage response. A series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as potent CHK1 inhibitors, starting from a virtual screening hit.[10] The core structure often involves an amide linkage to a substituted pyridine or picoline amine, demonstrating the direct application of scaffolds like 5-Methylpyridin-3-amine.

-

FLT3/Aurora Kinase Inhibitors: Mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML).[11][12] Drug discovery programs have identified dual FLT3/Aurora kinase inhibitors based on an imidazo[4,5-b]pyridine core, which is constructed from substituted 2-amino-3-nitropyridine intermediates.[11] The substitution pattern on the pyridine ring is crucial for achieving desired potency and pharmacokinetic properties.

-

FGFR4 Inhibitors: Fibroblast growth factor receptor 4 (FGFR4) is a target in hepatocellular carcinoma. Novel selective inhibitors have been designed using aminopyridine scaffolds that form covalent interactions with a key cysteine residue (Cys552) in the ATP-binding site.[13]

Caption: Inhibition of a generic kinase pathway by a drug derived from the scaffold.

GPCR Allosteric Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors targeted by a significant portion of approved drugs. While traditional drugs target the primary (orthosteric) binding site, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced pharmacological effect.[14][15] Pyridine-containing molecules have been explored as allosteric modulators for various GPCRs, including serotonin and glutamate receptors, for the treatment of CNS disorders.[14][16] The 5-Methylpyridin-3-amine scaffold can be incorporated into structures designed to probe these less-conserved allosteric sites, potentially leading to drugs with fewer side effects.[15]

Bioisosteric Replacement Strategy

Bioisosterism is a cornerstone strategy in medicinal chemistry where one functional group or atom is replaced by another with similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure.[17][18]

-

Pyridine as a Benzene Bioisostere: The pyridine ring in 5-Methylpyridin-3-amine is a classic bioisostere of a phenyl ring.[6] This substitution can:

-

Improve Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving aqueous solubility compared to its carbocyclic analog.

-

Alter Metabolism: The pyridine ring has a different metabolic profile than a benzene ring, potentially blocking sites of oxidative metabolism and improving the drug's half-life.

-

Introduce New Interactions: The lone pair on the nitrogen can form specific hydrogen bonds or metal coordination interactions within a protein's binding site that are not possible with a phenyl ring.

-

This strategy of bioisosteric replacement is a key reason for the scaffold's prevalence, allowing chemists to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties while maintaining or improving target affinity.[6][17]

Representative Experimental Protocol: Amide Coupling

The following protocol describes a general procedure for coupling this compound with a carboxylic acid, a common step in the synthesis of many kinase inhibitors.

Objective: To synthesize N-(5-methylpyridin-3-yl)benzamide as a model compound.

Materials:

-

This compound

-

Benzoic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzoic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).

-

Solvent Addition: Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of DCM/DMF. Add TEA or DIPEA (2.5-3.0 eq) to neutralize the dihydrochloride salt and the HCl generated during the reaction.

-

Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-methylpyridin-3-yl)benzamide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion and Future Outlook

This compound is more than just a simple chemical intermediate; it is a validated and highly effective starting point for the rational design of complex drug candidates. Its value is rooted in its trifecta of desirable features: a reactive handle for diverse chemical transformations, a bioisosterically advantageous pyridine core, and a methyl group for steric and electronic modulation. Its proven success in the highly competitive field of kinase inhibitor development is a testament to its utility. As drug discovery continues to tackle increasingly complex biological targets, the demand for versatile, reliable, and "privileged" scaffolds will only grow. It is therefore certain that 5-Methylpyridin-3-amine and its derivatives will continue to be instrumental in building the next generation of targeted therapeutics.

References

-

PubChem. 3-Amino-5-methylpyridine. National Center for Biotechnology Information. [Link]

-

Furet, P., et al. (2013). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

-

Das, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

-

Cambridge MedChem Consulting. Basic Bioisosteres. [Link]

-

Pochwat, B., et al. (2020). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. ACS Chemical Neuroscience. [Link]

- Google Patents.

-

Li, Y., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry. [Link]

-

Wold, E. A., et al. (2015). Development of allosteric modulators of GPCRs for treatment of CNS disorders. ACS Chemical Neuroscience. [Link]

-

Fancelli, D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]

-

Calias, P., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. [Link]

-

Kenakin, T. (2016). Advancing GPCR Drug Discovery through Allosteric Modulation. GEN webinar. [Link]

-

Kim, H. J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules. [Link]

-

Wang, Y., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules. [Link]

-

Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

-

Zhang, H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link]

-

S. M. Riyadh, et al. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. [Link]

-

DePinto, W., et al. (2006). Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. New supramolecular cocrystal of 2-amino-5-chloropyridine with 3-methylbenzoic acids. [Link]

-

van Veldhoven, J. P. D., et al. (2019). Allosteric modulation of G protein‐coupled receptors by amiloride and its derivatives. Perspectives for drug discovery? British Journal of Pharmacology. [Link]

-

M. V. Vovk, et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][3]triazino[2,3-c]quinazolines. International Journal of Molecular Sciences. [Link]

-

Su, M., et al. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature Chemical Biology. [Link]

-

A. O. Gornostaeva, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. [Link]

-

Kim, S., et al. (2024). Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design. arXiv. [Link]

-

Bielenica, A., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules. [Link]

-

ResearchGate. (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methylpyridine | [frontierspecialtychemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Methylpyridin-3-amine | 3430-19-1 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Methylpyridin-3-amine Dihydrochloride

Introduction: The Central Role of Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, agrochemicals, and materials science.[1] Its presence in numerous biologically active compounds and functional materials drives a continuous demand for efficient and versatile synthetic methodologies to access novel substituted derivatives. 5-Methylpyridin-3-amine, particularly in its stable dihydrochloride salt form, represents a versatile and strategic starting material for the synthesis of a diverse array of 3,5-disubstituted pyridines.[2] The amino group at the C-3 position serves as a synthetic handle for classical diazotization chemistry, enabling its conversion into various functionalities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 5-Methylpyridin-3-amine dihydrochloride to synthesize key intermediates and final target molecules through robust and well-established synthetic protocols.

Key Intermediate: this compound

This compound is a readily available and stable precursor. The dihydrochloride form ensures stability and ease of handling. It is important to note that the two equivalents of HCl will react with bases used in subsequent reactions, a factor that must be accounted for in the stoichiometry of the reagents. The core strategy for its use involves the transformation of the 3-amino group into a diazonium salt, which is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles. This initial transformation opens the gateway to a multitude of substituted pyridine building blocks.

SECTION 1: Diazotization and Sandmeyer-Type Reactions

The conversion of the 3-amino group into a diazonium salt is the pivotal first step in unlocking the synthetic potential of 5-Methylpyridin-3-amine. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[3][4] The resulting diazonium salt is generally unstable and is used immediately in the subsequent substitution reaction.

Mechanism of Diazotization

The reaction begins with the protonation of nitrous acid by the strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. The nucleophilic amino group of the 5-methylpyridin-3-amine then attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the 5-methylpyridine-3-diazonium salt.[5]

Caption: Mechanism of diazotization of 5-Methylpyridin-3-amine.

Protocol 1: Synthesis of 3-Bromo-5-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aryl diazonium salt into an aryl halide using a copper(I) salt catalyst.[6] This protocol details the synthesis of 3-bromo-5-methylpyridine, a key building block for subsequent cross-coupling reactions.

Rationale: The use of a copper(I) salt is crucial as it facilitates a single-electron transfer (SET) mechanism, leading to the formation of an aryl radical, which then abstracts a halogen from the copper(II) halide. This radical-nucleophilic aromatic substitution is generally more efficient than a direct nucleophilic substitution on the diazonium salt.[7] The reaction is performed at low temperatures to ensure the stability of the diazonium intermediate.

Materials:

-

This compound

-

Hydrobromic acid (48% aq.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add this compound (1.0 eq).

-

Cool the flask in an ice-salt bath to -5 to 0 °C and slowly add hydrobromic acid (48%, ~4-5 eq). Note that the starting material is a dihydrochloride salt, so sufficient acid is needed to protonate the starting amine and for the diazotization.

-

Prepare a solution of sodium nitrite (1.1 eq) in water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.

-

In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid (48%, ~2-3 eq) and cool to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 30-60 minutes until gas evolution ceases.

-

Cool the mixture to room temperature and neutralize by the slow addition of a concentrated NaOH solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-5-methylpyridine.[8]

| Reagent | Molar Eq. | Purpose |

| This compound | 1.0 | Starting material |

| Hydrobromic acid (48%) | ~6-8 | Acid medium for diazotization and bromide source |

| Sodium nitrite | 1.1 | Forms nitrous acid in situ for diazotization |

| Copper(I) bromide | 1.2 | Catalyst for the Sandmeyer reaction |

| Sodium hydroxide | As needed | Neutralization during work-up |

Variations of the Sandmeyer Reaction

This methodology can be adapted to synthesize other 3-halo and 3-cyano-5-methylpyridines:

-

For 3-Chloro-5-methylpyridine: Use hydrochloric acid instead of hydrobromic acid and copper(I) chloride (CuCl) as the catalyst.[9]

-

For 3-Cyano-5-methylpyridine: Use copper(I) cyanide (CuCN) as the reagent. This reaction often requires neutral or slightly basic conditions for the final displacement step.[10]

SECTION 2: Palladium-Catalyzed Cross-Coupling Reactions

With 3-halo-5-methylpyridines in hand, a vast array of carbon-carbon and carbon-nitrogen bonds can be formed using palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry due to their broad functional group tolerance and high efficiency.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl and aryl-alkenyl bonds by reacting an organoboron species (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[11]

Rationale: The reaction cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[12] The choice of ligand is critical for stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methylpyridine with Phenylboronic Acid

Materials:

-

3-Bromo-5-methylpyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

-

A phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) if using Pd(OAc)₂

-

A base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

Procedure:

-

To a Schlenk flask, add 3-bromo-5-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-methyl-5-phenylpyridine.[1]

| Component | Typical Loading | Role in Reaction |

| Palladium Catalyst | 1-5 mol% | Facilitates the cross-coupling |

| Phosphine Ligand | 1-10 mol% | Stabilizes Pd(0) and promotes catalytic cycle |

| Base | 2.0-3.0 eq | Activates the boronic acid for transmetalation |

| Solvent | - | Solubilizes reactants and facilitates heating |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines, catalyzed by a palladium complex.[13][14]

Rationale: Similar to the Suzuki coupling, this reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the desired C-N coupled product.[6][15] Bulky, electron-rich phosphine ligands are typically required to facilitate the reductive elimination step, which is often rate-limiting.

Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-5-methylpyridine with Aniline

Materials:

-

3-Bromo-5-methylpyridine (1.0 eq)

-

Aniline (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

-

A strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 eq)

-

Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.

-

Add 3-bromo-5-methylpyridine to the flask.

-

Add the anhydrous, degassed solvent via syringe, followed by the aniline.

-

Seal the flask and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and quench by adding a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(5-methylpyridin-3-yl)aniline.[1][15]

Conclusion